molecular formula C17H19N5O3S B2781033 2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-31-4

2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2781033
CAS-Nummer: 898361-31-4
Molekulargewicht: 373.43
InChI-Schlüssel: YLECQBLIXIPPSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic small molecule built on a fused thiazolo[3,2-b][1,2,4]triazole scaffold, a structure of significant interest in medicinal chemistry. This compound features a complex architecture that combines electron-rich and electron-deficient components, including a 4-nitrophenyl group, which may influence its electronic properties and interaction with biological targets. The thiazole and 1,2,4-triazole moieties that form the core of this molecule are independently recognized for their broad and potent biological activities. Thiazole-containing compounds are prevalent in therapeutic agents and are known to exhibit a diverse spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anticonvulsant properties . Similarly, derivatives of 1,2,4-triazole have been extensively documented in scientific literature for their high biological activity, including anticonvulsant, antibacterial, and antiviral effects . The fusion of these two heterocyclic systems into a single, complex framework is a strategy employed to potentially enhance biological activity and selectivity. The specific presence of the nitroaromatic group is a key structural feature often associated with compounds that display biological activity, making this molecule a valuable candidate for screening in various pharmacological assays. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs aimed at developing new therapeutic agents.

Eigenschaften

IUPAC Name

2-ethyl-5-[(4-nitrophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-2-13-18-17-21(19-13)16(23)15(26-17)14(20-9-3-4-10-20)11-5-7-12(8-6-11)22(24)25/h5-8,14,23H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECQBLIXIPPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring fused with a triazole moiety, along with a 4-nitrophenyl and a pyrrolidine substituent. This unique combination may enhance its interaction with biological targets due to the presence of both electron-withdrawing (nitro group) and electron-donating (pyrrolidine) groups.

Research indicates that compounds similar to this compound often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Many thiazole and triazole derivatives act as inhibitors of key enzymes involved in disease processes.
  • Antimicrobial Activity : The structural components can interact with microbial DNA gyrase and other targets, leading to antimicrobial effects.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been reported to exhibit significant antimicrobial activity against various pathogens. For instance:

  • A study on thiazoloquinoxaline hybrids demonstrated promising results as potential DNA gyrase inhibitors, which are crucial for bacterial replication .

Antitumor Activity

Thiazoles are also recognized for their anticancer properties. The compound's design may allow it to interfere with cancer cell proliferation. Key findings include:

  • Thiazole-based compounds have shown IC50 values in the low micromolar range against several cancer cell lines .

Case Studies

  • Anticonvulsant Properties : A related study identified thiazole-integrated compounds with notable anticonvulsant activity. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring could enhance efficacy .
  • Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, thiazoles with specific substituents demonstrated significant activity against anti-Bcl-2 Jurkat cells .

Comparative Analysis

A comparison of this compound with related compounds reveals its potential advantages:

Compound NameStructureUnique FeaturesBiological Activity
5-(4-Nitrophenyl)-1H-pyrazoleStructureAnti-inflammatoryModerate
4-Amino-thiazoleStructureBroad-spectrum antimicrobialHigh
Thiazolo[3,2-a]pyrimidineStructureCancer therapy researchSignificant

Wissenschaftliche Forschungsanwendungen

The compound 2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex chemical structure that has garnered attention in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.

Chemical Formula

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol

Anti-inflammatory Agents

Recent studies have indicated that compounds similar to this compound exhibit potential as Cyclooxygenase (COX) inhibitors , which are crucial in managing inflammation and pain.

Case Study: COX-II Inhibition

In a recent investigation, various derivatives of thiazole and triazole were synthesized and tested for their COX-II inhibitory activity. One compound from this series demonstrated an IC50 value of 0.011 μM, significantly outperforming existing anti-inflammatory drugs like Rofecoxib .

CompoundIC50 (μM)SelectivityReference
PYZ30.011High
Rofecoxib0.420Moderate

Antimicrobial Activity

The thiazolo-triazole framework has been associated with antimicrobial properties. Research indicates that modifications to this scaffold can enhance activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a study focusing on thiazole derivatives, several compounds were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The derivatives with nitrophenyl substitutions showed improved antibacterial activity compared to their non-substituted counterparts .

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli15
Compound BS. aureus18

Anticancer Potential

Emerging research suggests that compounds featuring the thiazolo-triazole structure may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study: Cancer Cell Line Testing

A series of thiazole-based compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative exhibited a significant reduction in cell viability at concentrations as low as 10 μM .

CompoundCell LineIC50 (μM)Mechanism of ActionReference
Compound CMCF-710Apoptosis induction
Compound DHeLa12Cell cycle arrest

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The target compound shares its bicyclic thiazolo-triazole core with several derivatives, differing in substituents and their pharmacological profiles:

Compound Name Substituents Key Structural Features Reference
6-(4-Nitrophenyl)thiazolo[3,2-b][1,2,4]triazole (3j) 4-Nitrophenyl Lacks ethyl and pyrrolidinyl groups
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl Electron-withdrawing fluorine substituent
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl Lipophilic propoxy group
5g () Furan-2-ylmethyl Heteroaromatic substituent

Key Observations :

  • The pyrrolidinyl group in the target compound may improve solubility via its amine functionality, contrasting with purely aromatic substituents in analogs like 3c or 5b .
  • 5g (furan substituent) demonstrates the scaffold's tolerance for heterocyclic moieties, though its biological activity diverges (antimicrobial vs. anticonvulsant) .
Pharmacological Activity

Comparative anticonvulsant and antimicrobial data highlight substituent-driven activity differences:

Compound Model/Activity Efficacy Reference
3c MES-induced seizures ED₅₀ = 23.8 mg/kg (highly selective)
5b MES and PTZ models Active in both models
Target Inferred Likely enhanced CNS penetration due to pyrrolidinyl group N/A
5g () Antimicrobial prescreening Moderate activity against Gram-positive bacteria

Key Observations :

  • 3c and 5b exemplify how substituents (fluorine vs. propoxy) modulate anticonvulsant selectivity and dual-model efficacy .
  • The target compound’s pyrrolidinyl group may enhance blood-brain barrier permeability compared to 3j (4-nitrophenyl alone), though direct activity data are lacking .
  • Antimicrobial activity in analogs like 5g suggests the scaffold’s versatility, but the target’s nitro group may favor neurological over antimicrobial applications .
Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
Target Not reported Calculated ~439.5 Expected C=N stretch ~1640 cm⁻¹ (similar to 3j) N/A
3j 224–226 246.25 ¹H-NMR: δ 7.42 (thiazole-H), 8.28 (triazole-H)
5g 176–178 Not reported ¹H-NMR: δ 7.12–7.85 (furan and aromatic protons)
5b Not reported Not reported IR: N-N stretch ~1180 cm⁻¹

Key Observations :

  • The target’s ethyl and pyrrolidinyl groups may lower its melting point compared to 3j (224–226°C) due to reduced crystallinity .
  • IR data for 3j (C=N at 1642 cm⁻¹) and 5b (N-N at 1180 cm⁻¹) provide benchmarks for validating the target’s structure .

Key Observations :

  • The target’s synthesis may require optimized conditions to accommodate the sterically demanding pyrrolidinyl group, contrasting with simpler aryl analogs like 3j .
  • highlights challenges in confirming bicyclic structures via NMR (e.g., distinguishing NH signals), necessitating rigorous spectral analysis for the target .

Q & A

Q. What are the key synthetic strategies for preparing 2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of precursor amines or thioamides under reflux conditions .
  • Step 2 : Introduction of the 4-nitrophenyl and pyrrolidine substituents via nucleophilic substitution or Mannich reactions, often using ethanol or methanol as solvents .
  • Step 3 : Purification via recrystallization (e.g., using hot ethanol) or column chromatography.

Critical parameters : Temperature (70–80°C), solvent polarity, and catalyst selection (e.g., Bleaching Earth Clay for heterocyclic coupling) significantly impact yields (typically 60–85%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, the hydroxyl (-OH) proton appears as a broad singlet at δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 452.2) .
  • IR Spectroscopy : Detects functional groups (e.g., O-H stretch at 3200–3500 cm1^{-1}, C-NO2_2 at 1520 cm1^{-1}) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Enhanced solubility via co-solvents (e.g., PEG-400) is common .
  • Stability : Stable at room temperature in dark, anhydrous conditions. Degrades under strong acidic/basic conditions or prolonged UV exposure .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Key interactions include H-bonding with the triazole ring and hydrophobic contacts with the 4-nitrophenyl group .
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Example : Docking scores of −8.2 kcal/mol suggest strong affinity for fungal cytochrome P450 enzymes, supporting antifungal potential .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Dose-Response Validation : Re-evaluate IC50_{50} values across multiple assays (e.g., microbial vs. mammalian cell lines) .
  • Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .

Case Study : Discrepancies in antibacterial activity (MIC: 8–64 µg/mL) were linked to variations in bacterial membrane permeability assays .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and increases yield by 15–20% .
  • Solvent Optimization : Replacing ethanol with acetonitrile improves coupling efficiency for the pyrrolidine moiety .

Table 1 : Yield Comparison Under Different Conditions

ConditionYield (%)Purity (%)
Conventional reflux6595
Microwave-assisted8097
Solvent-free (neat)7293

Q. What in vivo models are suitable for evaluating antinociceptive activity?

  • Formalin Test : Measures pain response (licking/biting duration) in rodents. Doses of 10–50 mg/kg show 30–60% inhibition of late-phase pain .
  • Acetic Acid Writhing : Quantifies abdominal constrictions. ED50_{50} values correlate with COX-2 inhibition .

Mechanistic Insight : The thiazole-triazole core interacts with TRPV1 receptors, reducing pro-inflammatory cytokine release .

Q. How do structural modifications impact pharmacological properties?

  • Electron-Withdrawing Groups (e.g., -NO2_2): Enhance antibacterial activity but reduce solubility.
  • Pyrrolidine vs. Piperidine : Pyrrolidine improves blood-brain barrier penetration due to smaller ring size .

Table 2 : Bioactivity of Analogues

SubstituentAntibacterial MIC (µg/mL)Anticancer IC50_{50} (µM)
4-Nitrophenyl1612.5
4-Methoxyphenyl6425.8
3-Fluorophenyl3218.3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.